1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine
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Overview
Description
1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides or through difluoromethylation reactions using difluoromethylating agents
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features and potential biological activity.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets and potential as a biochemical probe
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and have similar reactivity.
Difluoroalkanes: Compounds with difluoroalkyl groups that exhibit similar chemical properties
Uniqueness: 1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring, difluoroethyl group, and nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKQHDNAEKVELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1N)CC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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